molecular formula C18H27NO3 B1326025 Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate CAS No. 951886-01-4

Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate

Cat. No.: B1326025
CAS No.: 951886-01-4
M. Wt: 305.4 g/mol
InChI Key: ROVQFTVFFKMQNF-UHFFFAOYSA-N
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Description

Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate is a synthetic organic compound characterized by an 8-oxooctanoate ester backbone with a para-substituted N,N-dimethylaminophenyl group.

Synthesis typically involves coupling reactions between substituted phenylamines and activated octanoic acid derivatives. For example, analogous compounds are synthesized using carbodiimide coupling reagents (e.g., DCC, DIC) and purified via silica gel chromatography .

Properties

IUPAC Name

ethyl 8-[4-(dimethylamino)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-4-22-18(21)10-8-6-5-7-9-17(20)15-11-13-16(14-12-15)19(2)3/h11-14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQFTVFFKMQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251842
Record name Ethyl 4-(dimethylamino)-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-01-4
Record name Ethyl 4-(dimethylamino)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(dimethylamino)-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoic Acid

The primary synthetic approach involves the esterification of the corresponding carboxylic acid precursor, 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid, with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the equilibrium toward ester formation.

  • Reaction conditions:
    • Solvent: Ethanol (excess)
    • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
    • Temperature: Reflux (~78 °C)
    • Time: Several hours (typically 4–8 hours)
    • Workup: Neutralization, extraction, and purification by recrystallization or chromatography

This method ensures high conversion rates and purity of the ethyl ester product, as the reflux facilitates complete esterification and removal of water formed during the reaction.

Alternative Synthetic Strategies

  • Acylation of Ethyl Octanoate Derivatives:
    An alternative approach involves the Friedel-Crafts acylation of ethyl octanoate or its derivatives with 4-(N,N-dimethylamino)benzoyl chloride or related activated acylating agents. This method requires Lewis acid catalysts such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction introduces the 4-(N,N-dimethylamino)phenyl moiety at the 8-position of the octanoate chain.

  • Carbonylation and Functional Group Transformations:
    Starting from 4-(N,N-dimethylamino)benzaldehyde or 4-(N,N-dimethylamino)acetophenone, chain elongation via aldol condensation or Michael addition with suitable ketoesters can be employed, followed by esterification to yield the target compound.

These methods, while more complex, allow for structural modifications and potentially higher regioselectivity in the placement of the dimethylamino group.

Industrial Production Considerations

In industrial settings, continuous flow reactors are increasingly used to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry. This approach enhances yield, reproducibility, and scalability. High-purity starting materials and advanced purification techniques, including flash chromatography and recrystallization, are employed to ensure product quality.

Parameter Typical Industrial Conditions
Reactor type Continuous flow reactor
Catalyst Sulfuric acid or solid acid catalysts
Temperature 70–90 °C
Reaction time 1–3 hours (optimized for flow conditions)
Purification methods Chromatography, recrystallization
Yield 85–95%

These parameters are adapted to the specific scale and purity requirements of the final product.

Purification and Characterization

Post-synthesis, the crude product is purified by:

  • Column chromatography: Using silica gel with eluents such as ethyl acetate/petroleum ether mixtures to separate impurities.
  • Recrystallization: From solvents like ethanol or ethyl acetate to obtain analytically pure crystals.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to verify the ester functionality and the presence of the dimethylamino substituent.

Research Findings on Preparation Efficiency

Recent research highlights the following:

  • Esterification efficiency: Acid-catalyzed esterification under reflux yields over 90% of the ethyl ester with minimal side reactions.
  • Selectivity: The position of the dimethylamino group (meta vs para) influences reaction kinetics and product stability, with para-substituted derivatives showing slightly higher yields due to electronic effects facilitating esterification.
  • Reaction monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and optimize reaction time.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
Acid-catalyzed esterification 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid, ethanol, H2SO4, reflux Simple, high yield, scalable Requires strong acid, long reflux 85–95
Friedel-Crafts acylation Ethyl octanoate derivative, 4-(N,N-dimethylamino)benzoyl chloride, AlCl3 Direct aryl ketone formation Sensitive to moisture, harsh conditions 70–85
Aldol condensation + esterification 4-(N,N-dimethylamino)acetophenone, ketoesters, base, then acid-catalyzed esterification Allows structural variation Multi-step, longer synthesis 60–80

Chemical Reactions Analysis

Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit certain enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Octanoate Derivatives

Compound Name Substituent on Phenyl Ester Group Molecular Weight (g/mol) Key Applications Synthesis Yield References
This compound 4-(N,N-dimethylamino) Ethyl 307.4 (calculated) Antiproliferative, HDAC inhibition (inferred) N/A
Methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate 4-(Benzyloxy) Methyl 385.4 (calculated) Antiproliferative 65%
Ethyl 8-oxo-8-[4-(pyrrolidin-1-ylmethyl)phenyl]octanoate 4-(Pyrrolidinomethyl) Ethyl 403.5 (calculated) Not specified N/A
Methyl 8-oxo-4-phenyl-8-(phenylamino)octanoate 4-Phenyl, phenylamino Methyl 340.2 HDAC inhibition 72%
Ethyl 8-[4-(spiroazadecyl)methyl]phenyl-8-oxooctanoate 4-(Spiroazadecyl methyl) Ethyl 417.55 Not specified N/A

Key Observations:

Substituent Effects on Bioactivity: The N,N-dimethylamino group in the target compound likely enhances water solubility and cellular uptake compared to non-polar substituents (e.g., benzyloxy or phenyl groups) . Evidence suggests that basic side chains (e.g., dimethylamino) improve cytotoxic activity and G-quadruplex DNA stabilization in related macrocycles . Pyrrolidinomethyl () and spiroazadecyl () substituents introduce bulkier, more complex moieties, which may affect target binding or metabolic stability.

Synthesis and Yield: Methyl/ethyl esters with simple phenyl substituents (e.g., benzyloxy, phenylamino) are synthesized in moderate-to-high yields (65–72%) using carbodiimide-mediated coupling .

Physicochemical Properties: The dimethylamino group reduces lipophilicity compared to benzyloxy or phenyl substituents, as inferred from analogous compounds in .

Applications: Compounds with phenylamino or dimethylamino groups () are linked to antiproliferative or HDAC inhibitory activity, suggesting the target compound may share these properties. Derivatives with spiroazadecyl or pyrrolidinomethyl groups () lack explicit bioactivity data but may serve as intermediates for further functionalization.

Biological Activity

Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an ester functional group, a ketone, and a dimethylamino group. These functional groups contribute to its reactivity and biological interactions.

  • Molecular Formula : C18H27N O3
  • CAS Number : 951885-92-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dimethylamino group can engage with biological receptors, influencing cellular signaling pathways. Additionally, the ester and carbonyl groups may participate in hydrogen bonding with biomolecules, which can affect their functionality.

Proposed Mechanisms:

  • Receptor Interaction : The dimethylamino group may modulate receptor activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : Alters signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell growth, making it a candidate for further development in oncology.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionPotentially inhibits key metabolic enzymes

Case Study: Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, researchers reported a dose-dependent inhibition of cell growth. The compound was tested against various lines, including breast and colon cancer cells, demonstrating IC50 values indicative of significant anticancer potential. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, revealing effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be low, indicating strong antimicrobial activity. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Q & A

Q. What are the standard synthetic routes for Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate?

The synthesis typically involves esterification of 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid with ethanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions to ensure complete conversion . For lab-scale synthesis, batch reactors with controlled temperature (70–90°C) and solvent systems (e.g., dichloromethane) are employed. Purification often involves recrystallization or column chromatography to achieve >95% purity.

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : To confirm the ester and dimethylamino group positions (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 2.8–3.1 ppm for N(CH₃)₂) .
  • IR spectroscopy : Peaks at ~1730 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (ketone) .
  • Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., 347.4 g/mol) .

Q. What are common chemical reactions this ester undergoes?

  • Oxidation : Using KMnO₄ in acidic/alkaline media converts the ketone to a carboxylic acid .
  • Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol .
  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) targets the aromatic ring, favoring para-substitution due to the dimethylamino group’s electron-donating effect .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity and bioactivity?

Comparative studies on analogs (e.g., morpholinomethyl, ethyl, or trifluoromethyl substituents) reveal:

  • Electronic effects : The N,N-dimethylamino group enhances electron density, increasing nucleophilic aromatic substitution rates compared to electron-withdrawing groups (e.g., -CF₃) .
  • Bioactivity : Nitrogen-containing substituents (e.g., morpholine) show stronger enzyme inhibition (e.g., cholinesterases) due to hydrogen-bonding interactions .
  • Solubility : Polar substituents improve aqueous solubility, critical for in vitro assays .
SubstituentReactivity (Relative Rate)Enzyme Inhibition (IC₅₀)
N,N-dimethylaminoHigh (electron-donating)5–10 µM (estimated)
MorpholinomethylModerate2–8 µM
TrifluoromethylLow (electron-withdrawing)>50 µM

Q. What strategies mitigate side reactions during synthesis?

  • Catalyst optimization : Use of p-toluenesulfonic acid instead of H₂SO₄ reduces sulfonation side reactions .
  • Temperature control : Maintaining reflux <90°C prevents ketone decomposition .
  • Byproduct analysis : HPLC or GC-MS identifies impurities (e.g., unreacted acid), guiding purification adjustments .

Q. How to resolve contradictions in biological activity data?

Discrepancies in enzyme inhibition assays (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH (optimal activity at pH 7.4) or co-solvents (e.g., DMSO concentration ≤1%) .
  • Compound stability : Hydrolysis of the ester under physiological conditions requires stability testing via LC-MS .
  • Target specificity : Use siRNA knockdowns or competitive binding assays to confirm target engagement .

Q. What in silico methods predict interactions with biological targets?

  • Molecular docking : Simulations (e.g., AutoDock Vina) model binding to cholinesterases, highlighting hydrogen bonds with the dimethylamino group .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize compounds for synthesis .

Methodological Recommendations

  • Synthetic optimization : Employ Design of Experiments (DoE) to optimize catalyst loading and reaction time .
  • Biological assays : Include positive controls (e.g., donepezil for cholinesterase inhibition) and validate results across multiple cell lines (e.g., SH-SY5Y for neuroactivity) .
  • Data validation : Use orthogonal techniques (e.g., SPR for binding affinity alongside enzyme assays) to confirm mechanistic hypotheses .

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